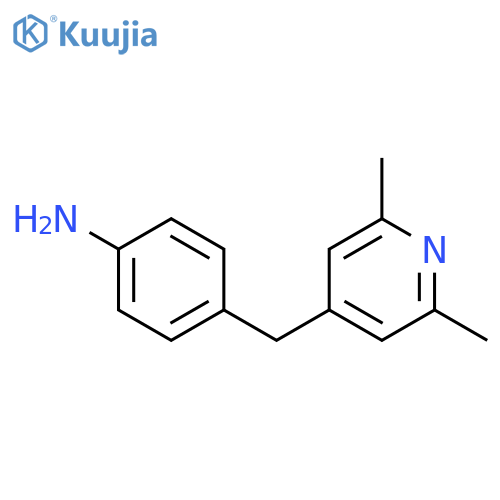

Cas no 855643-01-5 (4-(2,6-dimethylpyridin-4-yl)methylaniline)

4-(2,6-dimethylpyridin-4-yl)methylaniline 化学的及び物理的性質

名前と識別子

-

- 4-[(2,6-dimethylpyridin-4-yl)methyl]aniline

- 4-(2,6-dimethylpyridin-4-yl)methylaniline

-

- インチ: 1S/C14H16N2/c1-10-7-13(8-11(2)16-10)9-12-3-5-14(15)6-4-12/h3-8H,9,15H2,1-2H3

- InChIKey: UULYPLNMFMJNIB-UHFFFAOYSA-N

- ほほえんだ: NC1=CC=C(CC2C=C(C)N=C(C)C=2)C=C1

4-(2,6-dimethylpyridin-4-yl)methylaniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM412034-500mg |

4-[(2,6-dimethylpyridin-4-yl)methyl]aniline |

855643-01-5 | 95%+ | 500mg |

$1711 | 2022-06-10 | |

| Chemenu | CM412034-1g |

4-[(2,6-dimethylpyridin-4-yl)methyl]aniline |

855643-01-5 | 95%+ | 1g |

$2185 | 2022-06-10 | |

| Enamine | EN300-1720042-5.0g |

4-[(2,6-dimethylpyridin-4-yl)methyl]aniline |

855643-01-5 | 95% | 5.0g |

$5900.0 | 2023-07-10 | |

| Enamine | EN300-1720042-10.0g |

4-[(2,6-dimethylpyridin-4-yl)methyl]aniline |

855643-01-5 | 95% | 10.0g |

$8749.0 | 2023-07-10 | |

| Enamine | EN300-1720042-0.25g |

4-[(2,6-dimethylpyridin-4-yl)methyl]aniline |

855643-01-5 | 95% | 0.25g |

$1008.0 | 2023-09-20 | |

| Enamine | EN300-1720042-0.05g |

4-[(2,6-dimethylpyridin-4-yl)methyl]aniline |

855643-01-5 | 95% | 0.05g |

$541.0 | 2023-09-20 | |

| Enamine | EN300-1720042-1g |

4-[(2,6-dimethylpyridin-4-yl)methyl]aniline |

855643-01-5 | 95% | 1g |

$2035.0 | 2023-09-20 | |

| Enamine | EN300-1720042-10g |

4-[(2,6-dimethylpyridin-4-yl)methyl]aniline |

855643-01-5 | 95% | 10g |

$8749.0 | 2023-09-20 | |

| A2B Chem LLC | AX57766-500mg |

4-[(2,6-dimethylpyridin-4-yl)methyl]aniline |

855643-01-5 | 90% | 500mg |

$1706.00 | 2024-04-19 | |

| Enamine | EN300-1720042-5g |

4-[(2,6-dimethylpyridin-4-yl)methyl]aniline |

855643-01-5 | 95% | 5g |

$5900.0 | 2023-09-20 |

4-(2,6-dimethylpyridin-4-yl)methylaniline 関連文献

-

1. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45

-

2. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143

-

Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949

-

Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748

-

Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492

-

Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977

4-(2,6-dimethylpyridin-4-yl)methylanilineに関する追加情報

4-(2,6-dimethylpyridin-4-yl)methylaniline (CAS No. 855643-01-5): A Versatile Chemical Intermediate for Pharmaceutical and Material Science Applications

4-(2,6-dimethylpyridin-4-yl)methylaniline (CAS No. 855643-01-5) is an important organic compound that has gained significant attention in recent years due to its unique structural features and wide range of applications. This aromatic amine derivative, characterized by its 2,6-dimethylpyridine core and aniline moiety, serves as a valuable building block in pharmaceutical synthesis and advanced material development.

The molecular structure of 4-(2,6-dimethylpyridin-4-yl)methylaniline combines the electron-rich properties of both pyridine and aniline systems, making it particularly interesting for researchers working on drug discovery and catalysis. Recent studies have highlighted its potential as a precursor for heterocyclic compounds that show promising biological activities, aligning with current trends in targeted therapy development and precision medicine.

In the pharmaceutical industry, 4-(2,6-dimethylpyridin-4-yl)methylaniline has emerged as a key intermediate for the synthesis of various small molecule drugs. Its structural motif appears in several drug candidates currently under investigation for treating neurological disorders and inflammatory conditions, addressing some of the most pressing healthcare challenges today. The compound's ability to serve as a pharmacophore in medicinal chemistry makes it particularly valuable for researchers exploring novel kinase inhibitors and GPCR modulators.

From a synthetic chemistry perspective, the 4-(2,6-dimethylpyridin-4-yl)methylaniline structure offers multiple sites for functionalization, allowing for diverse chemical modifications. This versatility has made it popular in combinatorial chemistry approaches and high-throughput screening platforms, where researchers are constantly searching for new chemical entities with improved properties. The presence of both pyridine nitrogen and primary amine groups provides opportunities for various chelation and coordination chemistry applications.

In material science, 4-(2,6-dimethylpyridin-4-yl)methylaniline has shown promise as a precursor for organic electronic materials. Its conjugated system and potential for polymerization make it interesting for developing novel conductive polymers and organic semiconductors, which are currently in high demand for next-generation flexible electronics and optoelectronic devices. Researchers are particularly interested in its potential applications in OLED technology and organic photovoltaics.

The synthesis of 4-(2,6-dimethylpyridin-4-yl)methylaniline typically involves cross-coupling reactions between appropriately functionalized pyridine and aniline derivatives. Recent advances in catalytic methods have improved the efficiency of these synthetic routes, making the compound more accessible for research and development purposes. The growing interest in green chemistry approaches has also led to the development of more sustainable synthetic protocols for this valuable intermediate.

Analytical characterization of 4-(2,6-dimethylpyridin-4-yl)methylaniline typically involves a combination of spectroscopic techniques including NMR, mass spectrometry, and HPLC. The compound's purity is particularly important for pharmaceutical applications, driving demand for high-quality analytical standards. Recent publications have described novel chromatographic methods for the precise quantification of this compound and its derivatives.

Market trends indicate growing demand for 4-(2,6-dimethylpyridin-4-yl)methylaniline across multiple industries. Pharmaceutical companies are increasingly incorporating this scaffold into their drug discovery pipelines, while material science researchers are exploring its potential in advanced functional materials. The compound's commercial availability from specialized chemical suppliers has improved in recent years, though challenges remain in scaling up production while maintaining high purity standards.

From a regulatory perspective, 4-(2,6-dimethylpyridin-4-yl)methylaniline is generally regarded as safe for research purposes when handled according to standard laboratory safety protocols. However, researchers should always consult the latest safety data sheets and conduct appropriate risk assessments before working with this or any chemical compound. Proper personal protective equipment and engineering controls should be employed during handling.

Future research directions for 4-(2,6-dimethylpyridin-4-yl)methylaniline are likely to focus on expanding its applications in medicinal chemistry and material science. The compound's unique structural features make it an attractive candidate for developing new therapeutic agents targeting emerging disease pathways, as well as for creating innovative functional materials with tailored electronic properties. As synthetic methodologies continue to advance, we can expect to see even more creative applications of this versatile chemical building block.

For researchers interested in working with 4-(2,6-dimethylpyridin-4-yl)methylaniline, it's important to stay updated on the latest synthetic protocols and application studies. The compound's growing importance in both pharmaceutical and material science fields makes it a valuable addition to any chemical toolkit focused on innovation and discovery. With its balanced combination of stability and reactivity, 4-(2,6-dimethylpyridin-4-yl)methylaniline (CAS No. 855643-01-5) represents an excellent example of how carefully designed molecular structures can enable breakthroughs across multiple scientific disciplines.

855643-01-5 (4-(2,6-dimethylpyridin-4-yl)methylaniline) 関連製品

- 1807004-85-8(2,4-Bis(trifluoromethyl)-3-methoxymandelic acid)

- 2097893-46-2(3-(2-bromophenyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide)

- 25979-01-5(5-PENTAFLUOROETHYL-4H-[1,2,4]TRIAZOL-3-YLAMINE)

- 499780-70-0(Benzenemethanamine, 3,5-dibromo-N-methyl-, hydrochloride)

- 1257641-06-7(2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione)

- 1592777-37-1(1-Hexanone, 3-amino-1-cyclopropyl-)

- 2138384-10-6(1-(pent-4-en-1-yl)-1H-indol-4-amine)

- 93306-73-1(3-(4-methoxy-3-methylphenyl)propan-1-ol)

- 70527-57-0(2-(3,5-dimethoxyphenyl)-2-methyloxirane)

- 1269530-95-1(2-(7-(Cyclopropanecarbonyl)-5-oxo-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid)